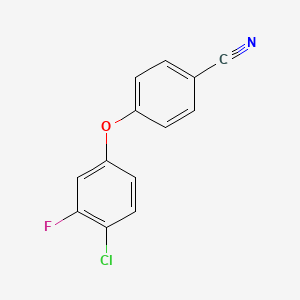

4-(4-Chloro-3-fluorophenoxy)benzonitrile

Beschreibung

BenchChem offers high-quality 4-(4-Chloro-3-fluorophenoxy)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Chloro-3-fluorophenoxy)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(4-chloro-3-fluorophenoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClFNO/c14-12-6-5-11(7-13(12)15)17-10-3-1-9(8-16)2-4-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZVAOBRUMZRTMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)OC2=CC(=C(C=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901275623 | |

| Record name | 4-(4-Chloro-3-fluorophenoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901275623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

449778-68-1 | |

| Record name | 4-(4-Chloro-3-fluorophenoxy)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=449778-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Chloro-3-fluorophenoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901275623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(4-Chloro-3-fluorophenoxy)benzonitrile

This guide provides a comprehensive technical overview of 4-(4-Chloro-3-fluorophenoxy)benzonitrile, a halogenated diaryl ether nitrile. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes core physicochemical properties, validated synthesis and characterization protocols, and critical safety insights. The structure of this guide is tailored to present the information logically, emphasizing the causality behind experimental choices to ensure scientific integrity and practical utility.

Core Molecular Attributes and Physicochemical Properties

4-(4-Chloro-3-fluorophenoxy)benzonitrile is a substituted aromatic compound featuring a diaryl ether linkage. This structural motif is of significant interest in medicinal chemistry and materials science due to its conformational flexibility and metabolic stability. The precise molecular weight is a fundamental parameter for all quantitative analyses, from reaction stoichiometry to analytical standard preparation.

Molecular Weight and Formula

The primary molecular attribute is its molecular weight, which is derived from its elemental composition.

-

Molecular Formula: C₁₃H₇ClFNO

-

Average Molecular Weight: 247.65 g/mol [1]

-

Monoisotopic Molecular Weight: 247.01999 Da

The molecular weight is critical for accurate mass spectrometry analysis, enabling precise identification and quantification. It is the cornerstone of a self-validating analytical system where experimental mass-to-charge ratio (m/z) is matched against the theoretical value.

Chemical Structure and Properties

The arrangement of atoms and functional groups dictates the molecule's chemical behavior, including its reactivity and intermolecular interactions.

Table 1: Key Physicochemical Properties

| Property | Value | Source/Comment |

| IUPAC Name | 4-(4-Chloro-3-fluorophenoxy)benzonitrile | --- |

| CAS Number | 449778-68-1 | [1] |

| Molecular Formula | C₁₃H₇ClFNO | [1] |

| Molecular Weight | 247.65 g/mol | [1] |

| Appearance | Expected to be a white to off-white solid. | Inferred from similar diaryl ethers and benzonitriles. |

| Melting Point | Not experimentally reported. Likely >100 °C. | Inferred from related structures like 4-(4-Fluorophenyl)benzonitrile (112-116 °C). |

| Solubility | Expected to be soluble in common organic solvents (DMSO, DMF, Acetone, Ethyl Acetate) and insoluble in water. | Based on the aromatic and ether functionalities. |

Synthesis and Purification: A Validated Workflow

The construction of the diaryl ether bond is the key challenge in synthesizing this molecule. The most logical and widely applied method is through a nucleophilic aromatic substitution (SNAr) reaction. This approach is chosen because the electron-withdrawing nature of the nitrile group on one ring activates the para-position towards nucleophilic attack by a phenoxide.

Synthesis Mechanism and Rationale

The synthesis involves the coupling of 4-fluorobenzonitrile and 4-chloro-3-fluorophenol. In this strategy, the fluorine atom on 4-fluorobenzonitrile serves as an excellent leaving group for SNAr because of its high electronegativity, which polarizes the carbon-fluorine bond. The reaction is facilitated by a base, which deprotonates the phenol to generate a more nucleophilic phenoxide anion.

Alternatively, an Ullmann condensation could be employed, which is a classical copper-catalyzed reaction between an aryl halide and a phenol.[2][3] However, SNAr is often preferred for its milder conditions and avoidance of heavy metal catalysts when the substrate is sufficiently activated, as is the case here.

Caption: Workflow for the synthesis of 4-(4-Chloro-3-fluorophenoxy)benzonitrile via SNAr.

Detailed Experimental Protocol (SNAr)

This protocol is adapted from a validated procedure for a structurally analogous compound.[1]

-

Reactant Preparation: To a solution of 4-chloro-3-fluorophenol (1.0 eq) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) (approx. 0.5 M), add a suitable base such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) (1.5 - 2.0 eq).

-

Phenoxide Formation: Stir the mixture at room temperature for 1-2 hours to ensure complete formation of the phenoxide salt. The causality here is critical: the anionic phenoxide is a significantly stronger nucleophile than the neutral phenol, which is necessary for an efficient reaction rate.

-

Nucleophilic Attack: Add 4-fluorobenzonitrile (1.0-1.1 eq) to the reaction mixture. The slight excess of the benzonitrile ensures the complete consumption of the valuable phenol.

-

Reaction Progression: Heat the mixture to 80-120 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 8-24 hours).

-

Workup: Cool the reaction mixture to room temperature and pour it into cold water. This step quenches the reaction and precipitates the crude product, which is typically insoluble in water.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x). The organic layers are combined, washed with brine to remove residual water and inorganic salts, and dried over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by silica gel column chromatography to yield the pure product.

Analytical Characterization: A Self-Validating System

To ensure the identity and purity of the synthesized compound, a multi-technique analytical approach is mandatory. This creates a self-validating system where each analysis confirms a different aspect of the molecule's structure and purity, establishing trustworthiness in the final product.

Caption: Integrated analytical workflow for the validation of 4-(4-Chloro-3-fluorophenoxy)benzonitrile.

Mass Spectrometry (MS)

-

Purpose: To confirm the molecular weight of the compound.

-

Method: Electrospray Ionization (ESI) is a suitable method. The sample is dissolved in a solvent like acetonitrile or methanol and infused into the mass spectrometer.

-

Expected Result: In positive ion mode, the primary ion observed should be the protonated molecule [M+H]⁺ at an m/z of approximately 248.03. High-resolution mass spectrometry (HRMS) should yield a value within 5 ppm of the calculated exact mass (C₁₃H₈ClFNO⁺: 248.0272). The characteristic isotopic pattern of chlorine (³⁵Cl/³⁷Cl ratio of ~3:1) should also be observed for the molecular ion peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To elucidate the carbon-hydrogen framework and confirm the precise connectivity of the atoms.

-

Protocol: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) with tetramethylsilane (TMS) as an internal standard.

-

¹H NMR (Expected Signals): The spectrum will be complex due to the multiple aromatic protons and their coupling to each other and to fluorine.

-

Benzonitrile Ring: Protons will appear as two doublets in the downfield region (~7.6-7.8 ppm), characteristic of a 1,4-disubstituted benzene ring.

-

Phenoxy Ring: Three protons will be present in the aromatic region (~7.1-7.5 ppm). Their splitting patterns will be complex due to H-H and H-F coupling. For instance, the proton ortho to the fluorine will be a doublet of doublets.

-

-

¹³C NMR (Expected Signals):

-

Nitrile Carbon (-C≡N): A characteristic signal around 118-120 ppm.

-

Aromatic Carbons: Multiple signals between ~115-160 ppm. Carbons bonded to fluorine will show a large one-bond coupling constant (¹JC-F), appearing as a doublet. Carbons bonded to the ether oxygen and chlorine will also have distinct chemical shifts.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Purpose: To confirm the presence of key functional groups.

-

Method: The spectrum can be recorded using a KBr pellet or with an Attenuated Total Reflectance (ATR) accessory.

-

Expected Absorptions:

-

Nitrile Stretch (-C≡N): A sharp, strong absorption band around 2220-2240 cm⁻¹.

-

Aryl Ether Stretch (C-O-C): Strong, characteristic bands in the 1200-1270 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.

-

Aromatic C-H Stretch: Bands above 3000 cm⁻¹.

-

C-F and C-Cl Stretches: Absorptions in the fingerprint region, typically 1000-1400 cm⁻¹ for C-F and 600-800 cm⁻¹ for C-Cl.

-

Safety, Handling, and Storage

Table 2: Hazard Profile and Handling Recommendations

| Hazard Category | Description & Precautionary Statements |

| Acute Toxicity | Harmful if swallowed or inhaled. (Based on 4-chlorobenzonitrile).[5] Avoid breathing dust. Use only in a well-ventilated area, preferably a chemical fume hood. Do not eat, drink, or smoke when using this product. |

| Skin Irritation | Causes skin irritation. [5] Wear protective gloves (e.g., nitrile) and a lab coat. Avoid contact with skin. Wash hands thoroughly after handling. |

| Eye Irritation | Causes serious eye irritation. [5] Wear chemical safety goggles or a face shield. Ensure an eyewash station is readily accessible. |

| Personal Protective Equipment (PPE) | Mandatory: Lab coat, nitrile gloves, safety goggles. |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents. |

| Disposal | Dispose of waste in accordance with local, state, and federal regulations. This material may be dissolved in a combustible solvent and burned in a chemical incinerator. |

Applications in Research and Development

Diaryl ether nitriles are valuable intermediates in the synthesis of more complex molecules. The nitrile group is a versatile functional handle that can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a tetrazole ring, opening pathways to a diverse range of chemical entities.

-

Pharmaceutical Scaffolding: The diaryl ether core is present in numerous bioactive compounds. This intermediate could serve as a building block for synthesizing novel kinase inhibitors, receptor antagonists, or other potential therapeutic agents.

-

Agrochemical Synthesis: Halogenated aromatic compounds are frequently used in the development of herbicides and pesticides.[1] This molecule could be a precursor for such applications.

-

Materials Science: Benzonitrile derivatives are used in the synthesis of liquid crystals and advanced polymers.[6] The specific substitution pattern of this compound could be explored for creating materials with unique electronic or thermal properties.

Conclusion

4-(4-Chloro-3-fluorophenoxy)benzonitrile, with a molecular weight of 247.65 g/mol , is a specialized chemical intermediate. This guide has detailed its core properties and provided a robust, scientifically-grounded framework for its synthesis and characterization. The emphasis on a self-validating analytical workflow ensures the integrity of the material for subsequent research. By understanding the causality behind the synthetic choices and adhering to the safety protocols derived from analogous compounds, researchers can confidently utilize this molecule as a building block for innovation in drug discovery and materials science.

References

-

3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile. (2010). National Center for Biotechnology Information. Available at: [Link]

-

Diaryl ether synthesis by etherification (arylation). (n.d.). Organic Chemistry Portal. Available at: [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. Available at: [Link]

-

A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. (2003). SciELO México. Available at: [Link]

-

Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. (2024). Royal Society of Chemistry. Available at: [Link]

-

Nucleophilic Aromatic Substitution. (2025). Chemistry LibreTexts. Available at: [Link]

- Production of fluoro-4-hydroxybenzonitrile (FHB), useful as a starting material for the production of liquid crystals. (n.d.). Google Patents.

Sources

- 1. 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]

- 3. books.rsc.org [books.rsc.org]

- 4. fishersci.com [fishersci.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. DE10227809A1 - Production of fluoro-4-hydroxybenzonitrile (FHB), useful as a starting material for the production of liquid crystals, comprises bromination of a fluorophenol in an organic acid solvent and further reaction to form FHB - Google Patents [patents.google.com]

An In-depth Technical Guide to the Structure Elucidation of 4-(4-Chloro-3-fluorophenoxy)benzonitrile

This guide provides a comprehensive, technically-grounded framework for the structural elucidation of 4-(4-chloro-3-fluorophenoxy)benzonitrile, a diaryl ether of interest in medicinal chemistry and materials science. Diaryl ethers are a significant class of organic compounds, with many exhibiting important biological activities.[1][2] A precise understanding of their molecular structure is paramount for establishing structure-activity relationships (SAR) and ensuring the quality and purity of synthesized materials.

This document moves beyond a simple recitation of analytical techniques. Instead, it offers a holistic, field-proven approach, emphasizing the "why" behind experimental choices and the logic of data interpretation. The protocols and analyses presented are designed to be self-validating, providing a high degree of confidence in the final structural assignment.

Foundational Analysis: Mass Spectrometry

Mass spectrometry (MS) is the initial and indispensable step in any structural elucidation workflow, providing the molecular weight and elemental composition of the analyte.[3][4]

Theoretical Basis

For 4-(4-chloro-3-fluorophenoxy)benzonitrile, high-resolution mass spectrometry (HRMS) is employed to determine the accurate mass of the molecular ion. This allows for the calculation of the elemental formula, C₁₃H₇ClFNO. The presence of chlorine will result in a characteristic isotopic pattern (M+2 peak) with an intensity ratio of approximately 3:1 for the ³⁵Cl and ³⁷Cl isotopes, providing a crucial diagnostic marker.

Experimental Protocol: High-Resolution Mass Spectrometry

-

Instrumentation : A time-of-flight (TOF) or Orbitrap mass spectrometer is preferred for its high mass accuracy.

-

Ionization Source : Electrospray ionization (ESI) is a suitable soft ionization technique that will likely generate the protonated molecule [M+H]⁺.

-

Sample Preparation : A dilute solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) is infused into the mass spectrometer.

-

Data Acquisition : Data is acquired in positive ion mode over a mass range that encompasses the expected molecular weight.

Data Interpretation and Expected Results

The HRMS data will be analyzed to identify the monoisotopic mass of the molecular ion. The theoretical exact mass of C₁₃H₇ClFNO is 247.0200. The experimentally determined mass should be within a few parts per million (ppm) of this value.

| Parameter | Expected Value |

| Molecular Formula | C₁₃H₇ClFNO |

| Theoretical Exact Mass | 247.0200 |

| Observed m/z [M+H]⁺ | ~248.0278 |

| Isotopic Pattern | Presence of a peak at m/z ~250.0249 with ~32% the intensity of the [M+H]⁺ peak, corresponding to the ³⁷Cl isotope. |

The fragmentation pattern in the tandem mass spectrum (MS/MS) can provide further structural information. Key expected fragments would arise from the cleavage of the ether bond.

Unveiling the Carbon-Hydrogen Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, providing information on the connectivity of atoms.[5][6] For 4-(4-chloro-3-fluorophenoxy)benzonitrile, ¹H, ¹³C, and ¹⁹F NMR experiments are essential.

Theoretical Basis

The chemical shifts, coupling constants, and integration of the signals in the NMR spectra provide a wealth of information about the electronic environment and spatial relationships of the nuclei. The presence of fluorine will introduce characteristic splitting patterns in both the ¹H and ¹³C NMR spectra due to H-F and C-F coupling.

Experimental Protocol: NMR Spectroscopy

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Sample Preparation : The compound is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Experiments :

-

¹H NMR : Provides information about the number and types of protons.

-

¹³C NMR : Provides information about the number and types of carbon atoms.

-

DEPT-135 : Differentiates between CH, CH₂, and CH₃ groups.

-

¹⁹F NMR : Directly observes the fluorine nucleus.

-

2D NMR (COSY, HSQC, HMBC) : Establishes correlations between protons and carbons to piece together the molecular structure.

-

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show signals in the aromatic region (typically 7.0-8.0 ppm). The protons on the benzonitrile ring and the chloro-fluorophenyl ring will exhibit distinct splitting patterns due to spin-spin coupling with each other and with the fluorine atom.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H-2, H-6 | ~7.7 | d | J ≈ 8.5 |

| H-3, H-5 | ~7.2 | d | J ≈ 8.5 |

| H-2' | ~7.1 | dd | J ≈ 8.8, 2.5 |

| H-5' | ~7.5 | t | J ≈ 8.8 |

| H-6' | ~7.3 | ddd | J ≈ 8.8, 2.5, 1.0 |

Note: Primed numbers refer to the chloro-fluorophenoxy ring.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show 13 distinct signals for the 13 carbon atoms in the molecule, unless there is accidental equivalence. The carbon atoms attached to or near the electronegative atoms (O, Cl, F, CN) will be shifted downfield. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Key Feature |

| C-CN | ~118 | Quaternary carbon |

| C-1 | ~160 | Quaternary carbon attached to oxygen |

| C-4 | ~110 | Quaternary carbon |

| C-3' | ~158 | Quaternary carbon attached to fluorine (large ¹JCF) |

| C-4' | ~120 | Quaternary carbon attached to chlorine |

¹⁹F NMR Spectroscopy

A single signal is expected in the ¹⁹F NMR spectrum, the chemical shift of which is characteristic of a fluoroaromatic compound.

Probing Functional Groups: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.[7]

Theoretical Basis

The absorption of infrared radiation by a molecule causes vibrations of its chemical bonds. The frequency of these vibrations is characteristic of the type of bond and the functional group.

Experimental Protocol: FTIR Spectroscopy

-

Instrumentation : A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation : The sample can be analyzed as a solid (e.g., in a KBr pellet) or as a thin film.

-

Data Acquisition : The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~2230 | C≡N stretch | Nitrile |

| ~1600-1450 | C=C stretch | Aromatic ring |

| ~1250 | C-O-C stretch | Aryl ether |

| ~1100 | C-F stretch | Fluoroaromatic |

| ~800-600 | C-Cl stretch | Chloroaromatic |

Definitive 3D Structure: X-ray Crystallography

For an unambiguous determination of the three-dimensional structure, single-crystal X-ray crystallography is the gold standard. While not always feasible if suitable crystals cannot be obtained, it provides precise bond lengths, bond angles, and the overall conformation of the molecule in the solid state.

Theoretical Basis

X-ray diffraction by a single crystal produces a unique pattern of reflections. The analysis of this pattern allows for the determination of the electron density distribution within the crystal, from which the positions of the atoms can be deduced.

Experimental Protocol: X-ray Crystallography

-

Crystal Growth : Suitable single crystals are grown, often by slow evaporation of a solvent.

-

Data Collection : The crystal is mounted on a diffractometer and irradiated with X-rays.

-

Structure Solution and Refinement : The diffraction data is processed to solve and refine the crystal structure.

Expected Structural Features

Based on the crystal structure of the related compound, 3-fluoro-4-(4-hydroxyphenoxy)benzonitrile, the two aromatic rings in 4-(4-chloro-3-fluorophenoxy)benzonitrile are expected to be non-coplanar, with a significant dihedral angle between them.[8] The C-O-C bond angle is predicted to be around 118-120°.

Synthesis and Workflow

The synthesis of 4-(4-chloro-3-fluorophenoxy)benzonitrile would likely involve a nucleophilic aromatic substitution reaction, a common method for preparing diaryl ethers.[9]

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents [ouci.dntb.gov.ua]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

physical and chemical properties of 4-(4-Chloro-3-fluorophenoxy)benzonitrile

An In-depth Technical Guide to 4-(4-Chloro-3-fluorophenoxy)benzonitrile

Introduction

4-(4-Chloro-3-fluorophenoxy)benzonitrile is a diaryl ether derivative characterized by a complex substitution pattern that imparts specific chemical properties, making it a molecule of interest in synthetic chemistry. As an intermediate, its structural motifs—a benzonitrile group and a halogenated phenoxy moiety—are prevalent in the design of agrochemicals and pharmaceuticals. The nitrile group can be readily transformed into other functional groups such as amines, carboxylic acids, or tetrazoles, while the diaryl ether linkage provides a combination of rigidity and conformational flexibility, a common feature in biologically active molecules.

This guide provides a comprehensive overview of the known and predicted physicochemical properties, analytical characterization, synthesis, and safety considerations for 4-(4-Chloro-3-fluorophenoxy)benzonitrile. The information is synthesized from data on structurally analogous compounds to provide a robust technical profile for researchers, chemists, and drug development professionals.

Chemical Identity and Structure

The fundamental identity of a chemical compound is rooted in its structure, which dictates its properties and reactivity.

-

Chemical Name: 4-(4-Chloro-3-fluorophenoxy)benzonitrile

-

CAS Number: 136534-77-9

-

Molecular Formula: C₁₃H₇ClFNO

-

Molecular Weight: 247.65 g/mol

The molecule consists of a benzonitrile ring linked via an ether oxygen to a 4-chloro-3-fluorophenyl ring. This arrangement and the specific placement of the electron-withdrawing halogen and nitrile groups define its electronic and steric characteristics.

Caption: 2D structure of 4-(4-Chloro-3-fluorophenoxy)benzonitrile.

Physical Properties

Quantitative physical data for this specific molecule is not widely published. The following table summarizes expected properties based on analysis of similar substituted diaryl ethers and benzonitriles.[1][2][3]

| Property | Value (Predicted/Analog-based) | Source/Rationale |

| Physical State | White to off-white crystalline solid | Based on analogues like 4-chlorobenzonitrile and other diaryl ethers.[2] |

| Melting Point | 95 - 115 °C | Range interpolated from similar structures. 4-Chlorobenzonitrile melts at 90-93 °C, and the larger phenoxy group would likely increase this. |

| Boiling Point | > 300 °C | Diaryl ethers are thermally stable with high boiling points. 4-Chlorobenzonitrile boils at 223 °C; the additional substituted phenyl ring significantly increases molecular weight and boiling point. |

| Solubility | Insoluble in water; Soluble in methanol, acetone, THF, and chlorinated solvents. | The molecule is largely nonpolar. Analogues show good solubility in polar aprotic solvents and alcohols.[3] |

| Density | ~1.4 ± 0.1 g/cm³ | Estimated based on the density of similar halogenated aromatic compounds.[1] |

| LogP (Octanol/Water) | ~4.5 - 5.0 | Predicted based on additivity rules for the lipophilic phenyl rings and halogens, indicating high lipophilicity. |

Chemical Properties and Reactivity

The reactivity of 4-(4-Chloro-3-fluorophenoxy)benzonitrile is governed by its three primary functional regions: the nitrile group, the diaryl ether linkage, and the two aromatic rings.

-

Nitrile Group (C≡N): This is the most versatile reactive site.

-

Hydrolysis: Can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 4-(4-chloro-3-fluorophenoxy)benzoic acid.

-

Reduction: Can be reduced to a primary amine (aminomethyl group) using strong reducing agents like Lithium Aluminum Hydride (LAH).[4]

-

Cycloaddition: Can react with azides (e.g., sodium azide) to form a tetrazole ring, a common bioisostere for carboxylic acids in medicinal chemistry.

-

-

Diaryl Ether Linkage (C-O-C): This bond is generally stable and resistant to cleavage, providing a robust scaffold. Cleavage typically requires harsh conditions, such as strong Lewis acids or hydrobromic acid at high temperatures, which are unlikely to be selective.

-

Aromatic Rings: The rings are electron-deficient due to the influence of the nitrile and halogen substituents.

-

They are generally deactivated towards electrophilic aromatic substitution.

-

The positions ortho and meta to the existing substituents are potential sites for further functionalization, though forcing conditions would be required. The molecule is stable under standard laboratory conditions.[5]

-

Synthesis and Manufacturing

The most logical and industrially scalable synthesis of 4-(4-Chloro-3-fluorophenoxy)benzonitrile is via a nucleophilic aromatic substitution, specifically a variation of the Williamson ether synthesis or an Ullmann condensation.

Proposed Synthetic Workflow: Nucleophilic Aromatic Substitution

The reaction involves the coupling of a phenol with an activated aryl halide. In this case, 4-cyanophenol reacts with 1,4-dichloro-2-fluorobenzene or a similar activated benzene derivative.

Caption: General workflow for the synthesis of the target compound.

Experimental Protocol (Exemplary):

-

Reagent Charging: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-cyanophenol (1.0 eq.), 1,4-dichloro-2-fluorobenzene (1.1 eq.), and anhydrous potassium carbonate (1.5 eq.).

-

Solvent Addition: Add a polar aprotic solvent such as N,N-Dimethylformamide (DMF) to create a slurry.

-

Reaction: Heat the mixture to 120-140 °C under a nitrogen atmosphere. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup: After completion (typically 8-24 hours), cool the reaction mixture to room temperature. Pour the mixture into cold water, leading to the precipitation of the crude product.

-

Purification: Filter the solid, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.

Causality: The fluorine atom at the 3-position and the chlorine at the 4-position of the phenoxy ring activate the chlorine at the 1-position for nucleophilic attack by the phenoxide ion generated from 4-cyanophenol and potassium carbonate. The polar aprotic solvent (DMF) is crucial as it solvates the potassium cation, liberating the phenoxide anion to act as an effective nucleophile.

Analytical Characterization

Structural confirmation and purity assessment rely on standard spectroscopic techniques. While a dedicated spectrum for this exact compound is not publicly available, the expected spectral features can be reliably predicted.[6]

6.1 Infrared (IR) Spectroscopy The IR spectrum provides clear evidence for the key functional groups.

-

~2230 cm⁻¹ (strong, sharp): Characteristic C≡N (nitrile) stretching vibration.

-

~1240 cm⁻¹ (strong): Asymmetric C-O-C (aryl ether) stretching.

-

~1600-1450 cm⁻¹ (multiple bands): Aromatic C=C ring stretching vibrations.

-

~1100-1000 cm⁻¹: C-F and C-Cl stretching region.

6.2 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is the definitive method for structural elucidation.

-

¹H NMR: The proton spectrum would show a complex set of signals in the aromatic region (~7.0-8.0 ppm). The protons on the benzonitrile ring would appear as two distinct doublets (an AA'BB' system), while the three protons on the chlorofluorophenyl ring would exhibit complex splitting patterns due to H-H and H-F couplings.

-

¹³C NMR: The carbon spectrum would show 13 distinct signals (unless there is accidental overlap).

-

~118 ppm: Quaternary carbon of the nitrile group (C≡N).

-

~100-115 ppm: Nitrile-bearing carbon (C-CN).

-

~160-115 ppm: Aromatic carbons, with those bonded to oxygen, fluorine, and chlorine being significantly shifted.

-

6.3 Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight and isotopic pattern.

-

Molecular Ion (M⁺): The electron impact (EI) or electrospray ionization (ESI) spectrum should show a molecular ion peak at m/z 247. A characteristic M+2 peak at m/z 249 with approximately one-third the intensity of the M+ peak will be present due to the natural abundance of the ³⁷Cl isotope, confirming the presence of one chlorine atom.

Safety, Handling, and Storage

Safety protocols must be established based on the hazards associated with the compound's functional groups, primarily the benzonitrile and halogenated phenol moieties.[5][7]

-

GHS Hazard Classification (Predicted):

-

Handling Precautions:

-

Use only in a well-ventilated area or under a chemical fume hood.[9]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[5]

-

Avoid breathing dust. Minimize dust generation during handling.

-

Wash hands thoroughly after handling.[10]

-

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]

-

Keep away from strong oxidizing agents and strong acids/bases.

-

Conclusion

4-(4-Chloro-3-fluorophenoxy)benzonitrile is a synthetically valuable intermediate with a well-defined, albeit reactive, chemical profile. Its properties are dominated by the nitrile functional group and the stable, halogenated diaryl ether scaffold. While comprehensive experimental data on this specific molecule is limited, a robust understanding of its characteristics can be achieved through the analysis of structurally related compounds and the application of fundamental chemical principles. The synthetic routes are straightforward, and the analytical characterization is unambiguous, making it an accessible target for use in research and development. Adherence to strict safety protocols is essential when handling this compound due to the potential hazards associated with aromatic nitriles and halogenated phenols.

References

-

National Center for Biotechnology Information. "3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile." PubChem, National Institutes of Health. Available from: [Link]

-

Gesher A. "Exploring 4-Chloro-3-Nitrobenzonitrile: Properties and Applications." Medium. Available from: [Link]

-

Wikipedia. "4-Chlorobenzonitrile." Available from: [Link]

-

Wilshire, J.F.K. "The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group." Australian Journal of Chemistry, 1967. Available from: [Link]

-

Cheméo. "Chemical Properties of Benzonitrile, 4-fluoro- (CAS 1194-02-1)." Available from: [Link]

-

ResearchGate. "Scheme 1. Synthesis of 3-(4-Chlorophenoxy)benzonitrile..." Available from: [Link]

- Google Patents. "Process for preparing fluorobenzonitriles.

-

Royal Society of Chemistry. "Electronic Supplementary Information." Available from: [Link]

-

Organic Syntheses. "p-NITROBENZONITRILE." Available from: [Link]

-

ResearchGate. "NMR, mass spectroscopy, IR - finding compound structure ?" Available from: [Link]

-

Cole-Parmer. "Material Safety Data Sheet - Benzonitrile." Available from: [Link]

-

National Center for Biotechnology Information. "Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine." PMC, National Institutes of Health. Available from: [Link]

-

PubChem. "Benzonitrile, 4-chloro-3-nitro-." National Center for Biotechnology Information. Available from: [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. 4-Chlorobenzonitrile - Wikipedia [en.wikipedia.org]

- 3. 4-Chlorobenzonitrile | 623-03-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. fishersci.com [fishersci.com]

- 6. researchgate.net [researchgate.net]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. Benzonitrile, 4-chloro-3-nitro- | C7H3ClN2O2 | CID 13655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

Methodological & Application

Application Note: High-Throughput Quantification of 4-(4-Chloro-3-fluorophenoxy)benzonitrile Using Chromatographic and Mass Spectrometric Techniques

Abstract

This comprehensive guide details robust and validated analytical methodologies for the precise quantification of 4-(4-Chloro-3-fluorophenoxy)benzonitrile, a key intermediate in the synthesis of various industrial and pharmaceutical compounds. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, providing a framework for accurate determination in diverse matrices. We present detailed protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each method is accompanied by in-depth explanations of the underlying principles, experimental parameters, and data interpretation, ensuring both scientific integrity and practical applicability.

Introduction

4-(4-Chloro-3-fluorophenoxy)benzonitrile is a fluorinated aromatic compound of significant interest in chemical synthesis. Its structure, featuring a benzonitrile moiety linked to a substituted phenoxy group, makes it a valuable building block in the development of agrochemicals and pharmaceuticals. The introduction of fluorine and chlorine atoms can significantly alter the physicochemical and biological properties of a molecule, often enhancing efficacy and metabolic stability.[1] Accurate and precise quantification of this intermediate is critical for process optimization, quality control of starting materials, and final product purity assessment.

This application note provides a suite of analytical methods tailored for the quantification of 4-(4-Chloro-3-fluorophenoxy)benzonitrile, addressing a range of analytical challenges from routine purity checks to trace-level detection in complex sample matrices. The selection of an appropriate analytical technique is contingent upon the specific requirements of the analysis, including sensitivity, selectivity, and sample throughput.

Physicochemical Properties of 4-(4-Chloro-3-fluorophenoxy)benzonitrile

A foundational understanding of the analyte's properties is essential for effective analytical method development.

| Property | Value (Predicted/Similar Compounds) | Source |

| Molecular Formula | C₁₃H₇ClFNO | [2] |

| Molecular Weight | 247.65 g/mol | [2] |

| XLogP3-AA | ~3.2-4.0 | [3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 3 (N, O, F) | [3] |

| Appearance | Likely a white to off-white solid | General knowledge |

The predicted lipophilicity (XLogP3-AA) suggests good solubility in organic solvents, making it suitable for reversed-phase chromatography and liquid-liquid or solid-phase extraction.

Recommended Analytical Methodologies

We present three distinct, yet complementary, analytical methods for the quantification of 4-(4-Chloro-3-fluorophenoxy)benzonitrile. The choice of method should be guided by the specific analytical needs, such as required sensitivity, sample matrix complexity, and available instrumentation.

Workflow Overview

The general workflow for the analysis of 4-(4-Chloro-3-fluorophenoxy)benzonitrile is depicted below.

Sources

protocol for studying receptor binding of 4-(4-Chloro-3-fluorophenoxy)benzonitrile

Application Note & Protocol

A Strategic Protocol for Elucidating the Receptor Binding Profile of 4-(4-Chloro-3-fluorophenoxy)benzonitrile

Abstract The identification and characterization of molecular targets are foundational to modern drug discovery and chemical biology.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to systematically study the receptor binding characteristics of a novel small molecule, 4-(4-Chloro-3-fluorophenoxy)benzonitrile. Given that this compound is not extensively characterized in public literature, this guide adopts a strategic, multi-tiered approach, beginning with initial compound profiling and broad target screening, followed by hit validation and in-depth kinetic and affinity characterization. We present detailed, self-validating protocols for benchmark receptor binding assays, including Radioligand Competition Binding and Fluorescence Polarization, and discuss the critical aspects of data analysis and interpretation. The causality behind experimental choices is emphasized throughout to ensure robust and reproducible outcomes.

Introduction: The Imperative of Target Engagement

4-(4-Chloro-3-fluorophenoxy)benzonitrile is a halogenated diaryl ether with a terminal benzonitrile moiety. While structurally related compounds serve as intermediates in pharmaceutical and agrochemical synthesis, the specific biological targets of this molecule are not established.[2][3] The nitrile group, a common pharmacophore, can act as a hydrogen bond acceptor, often mimicking a carbonyl group, suggesting potential interactions with a wide range of biological macromolecules.[4]

The primary goal of a binding study is to quantitatively measure the interaction between a ligand (the compound) and its molecular target, typically a protein receptor.[5] A robust understanding of this interaction, defined by parameters like binding affinity (Kd or Ki) and kinetics (kon, koff), is a prerequisite for understanding a compound's mechanism of action and optimizing its therapeutic potential. This application note outlines a logical workflow to de-orphanize this compound by identifying its receptor targets and precisely characterizing the binding interactions.

Preliminary Compound Characterization

Before embarking on biological assays, it is critical to understand the physicochemical properties of the test compound. These properties dictate handling, storage, and the design of the assay buffer system, directly impacting data quality and reproducibility.

Rationale: Poor solubility is a primary source of artifacts in screening assays. If a compound precipitates in the assay buffer, it can lead to false positives (e.g., through light scattering) or false negatives (by reducing the effective concentration). Understanding solubility allows for the inclusion of appropriate co-solvents (like DMSO) at concentrations that do not disrupt the biological system.

Table 1: Physicochemical Properties of 4-(4-Chloro-3-fluorophenoxy)benzonitrile and Analogs

| Property | Value (4-Chlorobenzonitrile) | Significance in Assay Design |

|---|---|---|

| Molecular Formula | C₇H₄ClN | Affects molecular weight and informs stock solution calculations. |

| Molecular Weight | 137.57 g/mol [6] | Crucial for accurate concentration calculations. |

| Appearance | White solid[6] | Basic physical state for handling. |

| Melting Point | 92-94 °C | Indicates purity and thermal stability. |

| Solubility | Insoluble in water; Soluble in Methanol | Critical. Dictates the need for a co-solvent (typically DMSO) for stock solutions. The final DMSO concentration in the assay should be kept low (ideally <1%) to avoid impacting protein structure or function. |

| Predicted LogP | ~2.5 - 3.5 | Suggests moderate lipophilicity and potential for membrane permeability, but also a risk of non-specific binding to hydrophobic surfaces (plastics, proteins). |

Note: Properties are for the closely related analog 4-Chlorobenzonitrile as a proxy. These should be experimentally verified for the title compound.

A Multi-Tiered Strategy for Target Identification and Characterization

A systematic, tiered approach is essential for efficiently identifying a compound's target and avoiding the pursuit of false positives.[7] This workflow progresses from broad, high-throughput methods to focused, high-content analysis.

Caption: Strategic workflow for target identification and characterization.

Detailed Experimental Protocols

The following protocols represent gold-standard methods for validating and characterizing a ligand-receptor interaction. The choice of a specific protocol depends on the nature of the validated target (e.g., membrane-bound vs. soluble) and the availability of reagents.

Protocol 1: Radioligand Competition Binding Assay (Filtration Format)

This method is highly sensitive and robust for quantifying the affinity of a test compound by measuring its ability to displace a known radiolabeled ligand from a receptor.[8][9] It is particularly well-suited for membrane preparations containing the target receptor.[10]

Principle of the Assay A fixed concentration of a high-affinity radioligand ([³H]-L* or [¹²⁵I]-L) is incubated with a receptor preparation (R). The system is allowed to reach equilibrium (R•L). The unlabeled test compound (I) is then added at increasing concentrations, competing for the binding site and displacing the radioligand. The decrease in bound radioactivity is measured and used to determine the inhibitory concentration (IC₅₀) of the test compound.

Caption: Principle of competitive radioligand binding.

Methodology

-

Receptor Preparation:

-

Prepare membrane homogenates from cells or tissues expressing the target receptor.[10] A typical procedure involves homogenization in a cold lysis buffer followed by centrifugation to pellet the membranes.

-

Resuspend the final pellet in an appropriate assay buffer and determine the total protein concentration (e.g., via BCA assay).

-

Store aliquots at -80 °C.

-

-

Assay Setup (96-well plate format):

-

Test Compound Preparation: Prepare a serial dilution of 4-(4-Chloro-3-fluorophenoxy)benzonitrile in 100% DMSO. A typical starting concentration is 10 mM. Then, create a dilution series spanning from ~100 µM to 0.1 nM in the final assay volume.

-

Plate Layout: Designate wells for:

-

Total Binding (TB): Receptor + Radioligand + Vehicle (DMSO). Represents maximum binding.

-

Non-Specific Binding (NSB): Receptor + Radioligand + a high concentration of a known, unlabeled standard ligand. This measures binding to non-receptor components (e.g., filters, lipids) and is considered background.[11][12]

-

Test Compound Wells: Receptor + Radioligand + serial dilutions of the test compound.

-

-

Assay Incubation: In each well of a 96-well plate, add in order:

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Receptor membrane preparation (typically 10-50 µg protein/well).

-

Test compound dilution or appropriate control.

-

Radioligand (at a concentration near its Kd for the receptor).

-

-

The final assay volume is typically 200-250 µL.[10]

-

Incubate the plate at a defined temperature (e.g., room temperature or 30 °C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes). This must be determined empirically in assay development.

-

-

Separation and Detection:

-

Rapidly separate bound from free radioligand by vacuum filtration through a glass fiber filter plate (e.g., GF/C) that has been pre-soaked in a buffer like 0.3% polyethyleneimine (PEI) to reduce NSB.[10]

-

Wash the filters multiple times with ice-cold wash buffer to remove all unbound radioligand.

-

Dry the filter plate completely.

-

Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

-

-

Data Analysis:

-

Calculate Specific Binding: Specific Binding = Total Binding (cpm) - Non-Specific Binding (cpm).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.

-

Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13][14]

-

Protocol 2: Fluorescence Polarization (FP) Competition Assay

FP is a homogeneous assay format that does not require a separation step, making it highly amenable to high-throughput screening.[15] It measures the change in the rotational speed of a fluorescently labeled ligand (tracer) upon binding to a larger protein receptor.

Principle of the Assay A small fluorescent tracer molecule tumbles rapidly in solution, and when excited with polarized light, it emits depolarized light (low FP signal). When the tracer binds to a much larger receptor protein, its tumbling is slowed dramatically, and it emits highly polarized light (high FP signal). A test compound that competes with the tracer for the same binding site will displace it, causing the tracer to tumble freely again and leading to a decrease in the FP signal.[16][17]

Methodology

-

Reagent Preparation:

-

Receptor: A purified, soluble form of the receptor or receptor domain is required.

-

Fluorescent Tracer: A known ligand for the receptor that has been covalently linked to a fluorophore (e.g., fluorescein, TAMRA). The tracer must bind with sufficient affinity and demonstrate a significant change in polarization upon binding.

-

Assay Buffer: A buffer that maintains protein stability and function (e.g., PBS or HEPES-based buffer), sometimes supplemented with a small amount of non-ionic detergent (e.g., 0.01% Tween-20) to prevent aggregation and NSB.

-

-

Assay Optimization (Z'-factor determination):

-

Rationale: Before screening, the assay window must be validated. The Z'-factor is a statistical measure of assay quality, with a value > 0.5 indicating an excellent assay.

-

Tracer and Receptor Titration: Perform cross-titrations to find the optimal concentrations of receptor and tracer that provide a robust signal window (difference between fully bound and free tracer) while keeping receptor concentration low to ensure assay sensitivity.

-

-

Competition Assay Setup:

-

In a low-binding, black 384-well plate, add:

-

Assay Buffer.

-

Test compound (4-(4-Chloro-3-fluorophenoxy)benzonitrile) at various concentrations.

-

Purified receptor at its pre-determined optimal concentration.

-

Incubate for a short period (e.g., 15 minutes) to allow the compound-receptor interaction.

-

Add the fluorescent tracer at its optimal concentration.

-

-

Incubate the plate in the dark until the binding reaction reaches equilibrium (typically 30-60 minutes).

-

-

Detection:

-

Read the plate using a microplate reader equipped with appropriate polarization filters for the chosen fluorophore. The reader measures the intensity of emitted light parallel and perpendicular to the excitation plane and calculates the polarization (mP) value.

-

-

Data Analysis:

-

Plot the mP values against the log concentration of the test compound.

-

Fit the data using a sigmoidal dose-response model to determine the IC₅₀.

-

The Ki can be calculated using a similar formula to the one used for radioligand assays, adapted for FP.[18]

-

Data Interpretation and Ensuring Scientific Rigor

Generating data is only half the battle; interpreting it correctly is paramount.

Table 2: Key Binding Parameters and Their Interpretation

| Parameter | Definition | How It's Determined | Interpretation |

|---|---|---|---|

| IC₅₀ | Inhibitory Concentration 50% | The concentration of a test compound that displaces 50% of the specific binding of a labeled ligand.[13] | A measure of the compound's functional potency in that specific assay. It is dependent on assay conditions (e.g., radioligand concentration). |

| Ki | Inhibitory Constant | Calculated from the IC₅₀ using the Cheng-Prusoff equation.[19] | An intrinsic measure of the binding affinity of the competing ligand for the receptor. It is independent of assay conditions, making it more suitable for comparing compounds. |

| Kd | Equilibrium Dissociation Constant | Determined from saturation binding assays (using a labeled version of the test compound) or from kinetic data (koff/kon). | The concentration of ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd indicates higher binding affinity. |

| Bmax | Maximum Receptor Density | Determined from saturation binding assays.[20] | Represents the total concentration of accessible receptors in the preparation. |

Self-Validation and Troubleshooting

-

Non-Specific Binding (NSB): High NSB (>20% of total binding) can obscure the specific binding signal.[21]

-

Cause: The compound or radioligand may be "sticky" due to hydrophobicity.

-

Solution: Include BSA (0.1%) or a non-ionic detergent in the assay buffer. Use filter plates pre-treated with PEI. Consider alternative assay formats like Scintillation Proximity Assays (SPA) which can sometimes have lower NSB.[9]

-

-

Compound Interference: The test compound itself may interfere with the detection method.

-

Cause: Auto-fluorescence or color quenching in fluorescence-based assays.

-

Solution: Run a counter-screen by adding the compound to wells without the receptor to see if it affects the tracer's signal directly. If interference is observed, a different assay technology (e.g., a radiolabel-based assay) is required.

-

-

Solubility Issues: Compound precipitating in the assay.

-

Cause: Exceeding the solubility limit in the aqueous assay buffer.

-

Solution: Ensure the final DMSO concentration is consistent across all wells and is as high as tolerable without affecting the assay (max 1-2%). Visually inspect plates for precipitation.

-

Conclusion

This application note provides a strategic framework and detailed protocols for the initial characterization of the receptor binding properties of 4-(4-Chloro-3-fluorophenoxy)benzonitrile. By starting with broad screening and progressing to validated, in-depth binding studies, researchers can confidently identify its molecular targets. Adherence to the principles of robust assay design, inclusion of proper controls, and rigorous data analysis are essential for generating reliable and actionable data, forming the critical first step in the journey from a novel chemical entity to a potential therapeutic lead or valuable research tool.

References

-

3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

-

Pollard, T. D. (2010). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 21(23), 4061–4067. [Link]

-

4-Hydroxy-3-(trifluoromethyl)benzonitrile. (n.d.). PubChem. [Link]

-

Understanding Assay Development: The Backbone of Drug Discovery. (2023, December 30). Oreate AI Blog. [Link]

-

Kalliokoski, T., Kramer, C., Vulpetti, A., & Gedeck, P. (2013). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. Journal of Chemical Information and Modeling, 53(12), 3138–3148. [Link]

-

Non-Specific Binding: What You Need to Know. (n.d.). Surmodics IVD. [Link]

-

Establishing and optimizing a fluorescence polarization assay. (n.d.). Molecular Devices. [Link]

-

Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]

-

Non Specific Binding (NSB) in Antigen-Antibody Assays. (n.d.). Rusling Research Group, University of Connecticut. [Link]

-

Hulme, E. C., & Trevethick, M. A. (2010). Radioligand binding methods: practical guide and tips. British Journal of Pharmacology, 161(6), 1219–1237. [Link]

-

Ki values derived from IC 50 curves shown in Figure 6. (n.d.). ResearchGate. [Link]

-

A TR-FRET approach to measure the kinetics of ligand-receptor binding and its application of fragment screening. (n.d.). BMG Labtech. [Link]

-

The Steps of Assay Development and Screening in Early Drug Discovery. (2024, August 5). Cole-Parmer. [Link]

-

A Fluorescence Polarization Assay for Identifying Ligands that Bind to Vascular Endothelial Growth Factor. (2012). ACS Medicinal Chemistry Letters, 3(4), 319–324. [Link]

-

Radioligand Binding Assay. (n.d.). Gifford Bioscience. [Link]

-

Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery. (2024, April 9). Dispendix. [Link]

-

Li, Y., & Chen, T. (2018). Using TR-FRET to investigate protein-protein interactions: a case study of PXR-coregulator interaction. Methods in Molecular Biology, 1799, 137–147. [Link]

-

Receptor Binding Assays for HTS and Drug Discovery. (2012). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

-

The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. (1969). Journal of the Chemical Society C: Organic. [Link]

-

Tichkule, R. B., et al. (2016). A Fluorescence Polarization Assay for Binding to Macrophage Migration Inhibitory Factor and Crystal Structures for Complexes of Two Potent Inhibitors. Journal of the American Chemical Society, 138(43), 14467–14478. [Link]

-

Stewart, J. J. P., & Al-Mulla, H. (2022). Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics. Journal of Molecular Modeling, 28(7), 195. [Link]

-

Measurement of receptor-ligand binding by FRET. (n.d.). PCBIS, University of Strasbourg. [Link]

-

4-Chlorobenzonitrile. (n.d.). Wikipedia. [Link]

-

Hughes, T. S., et al. (2016). Probing the Complex Binding Modes of the PPARγ Partial Agonist... J Med Chem, 59(22), 10335-10341. [Link]

-

Ray, S., et al. (2021). Nonspecific Binding—Fundamental Concepts and Consequences for Biosensing Applications. Chemical Reviews, 121(13), 7393–7449. [Link]

-

Zhang, L. L., & Liu, S. W. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1–9. [Link]

-

A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. (2010). Anticancer Research, 30(3), 1037. [Link]

-

Kuzmic, P., et al. (2009). A web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. Nucleic Acids Research, 37(Web Server issue), W424–W426. [Link]

-

Fluorescence Polarization Detection. (n.d.). BMG LABTECH. [Link]

-

Benzonitrile. (2008). In Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 6. National Research Council (US) Committee on Acute Exposure Guideline Levels. [Link]

-

Galambos, J., et al. (2017). Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile... J Med Chem, 60(6), 2470-2484. [Link]

-

Dastmalchi, S., et al. (2008). Prediction of kinase-inhibitor binding affinity using energetic parameters. Journal of Computer-Aided Molecular Design, 22(12), 867–879. [Link]

-

Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]

-

FRET and TR-FRET Assays. (n.d.). ICE Bioscience. [Link]

-

Benzonitrile, m-chloro-. (n.d.). PubChem. [Link]

-

Hughes, T. S., et al. (2016). Probing the Complex Binding Modes of the PPARγ Partial Agonist... PMC. [Link]

Sources

- 1. coleparmer.com [coleparmer.com]

- 2. 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. innospk.com [innospk.com]

- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 5. molbiolcell.org [molbiolcell.org]

- 6. 4-Chlorobenzonitrile - Wikipedia [en.wikipedia.org]

- 7. dispendix.com [dispendix.com]

- 8. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]

- 12. rusling.research.uconn.edu [rusling.research.uconn.edu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. bmglabtech.com [bmglabtech.com]

- 16. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]

- 17. A Fluorescence Polarization Assay for Identifying Ligands that Bind to Vascular Endothelial Growth Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. academic.oup.com [academic.oup.com]

- 20. biophysics-reports.org [biophysics-reports.org]

- 21. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 4-(4-Chloro-3-fluorophenoxy)benzonitrile

Welcome to the technical support guide for the synthesis of 4-(4-Chloro-3-fluorophenoxy)benzonitrile. This document is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into optimizing this specific diaryl ether synthesis. We will move beyond simple protocol recitation to explore the causality behind experimental choices, empowering you to troubleshoot effectively and achieve robust, reproducible results.

Section 1: Choosing Your Synthetic Pathway

The formation of the diaryl ether bond in 4-(4-Chloro-3-fluorophenoxy)benzonitrile can be approached through several established methodologies. The primary reactants are 4-cyanophenol and a 1-halo-4-chloro-3-fluorobenzene derivative, or 4-chloro-3-fluorophenol and a 4-halobenzonitrile. The optimal strategy depends on factors like available starting materials, scale, cost, and tolerance for specific reaction conditions. The three most common and effective routes are:

-

Nucleophilic Aromatic Substitution (SNAr): This classic method relies on the activation of an aryl ring by electron-withdrawing groups to facilitate attack by a nucleophile. For this target, the potent electron-withdrawing cyano group on the benzonitrile ring makes it an excellent electrophile.

-

Ullmann Condensation: A copper-catalyzed cross-coupling reaction between a phenol and an aryl halide. While traditional Ullmann reactions require harsh conditions, modern ligand-accelerated systems operate at much lower temperatures.[1][2]

-

Buchwald-Hartwig C-O Cross-Coupling: A highly versatile palladium-catalyzed reaction that has become a mainstay for diaryl ether synthesis due to its broad substrate scope and generally mild conditions.[3]

The following decision tree can guide your choice of synthetic route.

Caption: Decision tree for selecting a synthetic route.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Category 1: Low or No Product Conversion

Q: My SNAr reaction between 4-chloro-3-fluorophenol and 4-fluorobenzonitrile is not progressing. What are the most likely causes?

A: This is a common issue often traced back to three key areas: the base, the solvent, and water content.

-

Base Inefficiency: The reaction requires the quantitative formation of the phenoxide nucleophile. If you are using a base like potassium carbonate (K₂CO₃), ensure it is finely ground and anhydrous. The base's effectiveness can be hampered by poor solubility.[4]

-

Expert Tip: Consider switching to a stronger, more soluble base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) if your substrate tolerates it. A similar synthesis of a fluorinated hydroxyphenoxy benzonitrile derivative successfully used NaOH in DMSO.[5]

-

-

Solvent Choice: SNAr reactions are highly sensitive to the solvent. They proceed fastest in polar aprotic solvents which solvate the cation of the base but leave the nucleophile relatively "bare" and reactive.[6]

-

Water Contamination: The presence of water can protonate the phenoxide, reducing the concentration of the active nucleophile. Ensure your solvent is anhydrous and your reagents are thoroughly dried.

Q: My Buchwald-Hartwig reaction has stalled at 50% conversion. How can I drive it to completion?

A: Stalled Buchwald-Hartwig reactions often point to catalyst deactivation or an issue with one of the core components (ligand, base, or solvent).

-

Ligand Selection: The choice of phosphine ligand is critical. For C-O coupling, sterically hindered, electron-rich biarylphosphine ligands are generally preferred as they promote the crucial reductive elimination step.[9][10]

-

Catalyst Deactivation: The active Pd(0) species can be sensitive. Ensure your reaction is run under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can oxidize the catalyst, rendering it inactive.

-

Base Particle Size and Strength: For solid inorganic bases like Cs₂CO₃ or K₃PO₄, solubility and surface area are key.[4]

-

Expert Tip: Before starting the reaction, grind the base to a fine powder. During the reaction, ensure vigorous stirring to maintain a good suspension, as the deprotonation often occurs at the solid-liquid interface.[4] Using a stronger, soluble base like Sodium tert-butoxide (NaOtBu) can dramatically increase reaction rates, but be mindful of its incompatibility with sensitive functional groups.[12]

-

Q: I am attempting an Ullmann condensation, but the reaction is sluggish even at high temperatures. What can I do?

A: The classic Ullmann reaction often requires temperatures exceeding 180-200°C.[1] If your reaction is sluggish, consider these modern improvements:

-

Introduce a Ligand: The addition of a chelating ligand can dramatically accelerate the reaction, allowing for lower temperatures (90-120°C).

-

Copper Source and Activation: Traditional copper powder can have variable activity. Using a well-defined copper(I) salt, such as CuI or CuBr, often gives more reproducible results.[13][14] Some protocols use "activated" copper prepared by reducing a copper salt in situ.[1]

-

Solvent Choice: High-boiling polar solvents are essential. NMP, DMF, or DMSO are standard choices.[1]

Category 2: Side Product Formation

Q: In my Buchwald-Hartwig synthesis, I am observing significant formation of 4-chlorobenzonitrile, a hydrodehalogenation product. Why is this happening?

A: Hydrodehalogenation is a known side reaction in palladium-catalyzed couplings and typically arises from a β-hydride elimination pathway involving the palladium intermediate.[15]

-

Cause: This can be exacerbated by certain bases or if the desired reductive elimination to form the C-O bond is slow.

-

Solution:

-

Re-evaluate Your Ligand: Use a more sterically hindered ligand. Bulky ligands accelerate the C-O reductive elimination, which can outcompete the undesired side reactions.[9]

-

Moderate the Base: If using a very strong base like NaOtBu, consider switching to a weaker inorganic base like K₃PO₄ or Cs₂CO₃.[16]

-

Lower the Temperature: Running the reaction at the lowest effective temperature can often minimize this and other side reactions.

-

Q: My Ullmann reaction is producing a dark, tarry mixture with many spots on TLC. What is causing this decomposition?

A: Tar formation in Ullmann reactions usually points to thermal decomposition of the starting materials or product, often promoted by the copper catalyst at high temperatures.

-

Primary Cause: Excessively high reaction temperatures. The goal is to find the "sweet spot" where the reaction proceeds efficiently without significant degradation.

-

Solutions:

-

Use a Ligand-Accelerated System: As mentioned previously, adding a ligand like N,N-dimethylglycine allows you to reduce the reaction temperature significantly, often to around 90-110°C, which minimizes thermal decomposition.[2]

-

Control Reaction Time: Do not let the reaction run for an unnecessarily long time after completion. Monitor the reaction by TLC or GC and work it up promptly once the starting material is consumed.

-

Category 3: Purification Challenges

Q: How can I effectively remove residual palladium or copper from my final product?

A: Residual transition metals are a common concern, especially in pharmaceutical applications.

-

For Palladium:

-

Aqueous Washes: During workup, washing the organic layer with an aqueous solution of a chelating agent like thiourea or sodium thiocyanate can help sequester and remove palladium.

-

Filtration: Filtering the crude product solution through a pad of Celite® or silica gel can effectively adsorb the catalyst.

-

-

For Copper:

-

Ammonium Hydroxide Wash: Copper salts are often soluble in aqueous ammonia. A wash with dilute ammonium hydroxide during the workup can be very effective for removing copper residues.

-

Acidic Wash: A wash with a dilute acid (e.g., 1M HCl) can also help remove basic copper salts.[17]

-

Q: My crude product is an oil and is difficult to purify by column chromatography due to streaking. What are my options?

A: Oily products can be challenging.

-

Recrystallization: This should be your first goal. Experiment with a range of solvent systems. A good starting point is a polar solvent in which the compound is soluble at high temperature, and a non-polar solvent in which it is insoluble. Examples include Ethyl Acetate/Hexanes, Toluene/Heptane, or Acetone/Water.[17]

-

Chromatography Optimization:

-

Deactivate Silica: Streaking of polar compounds on silica gel can sometimes be mitigated by pre-treating the silica with a small amount of triethylamine (e.g., 1% in the eluent) to neutralize acidic sites.

-

Change Stationary Phase: If silica gel is problematic, consider using a different stationary phase like alumina (neutral or basic).

-

Section 3: Frequently Asked Questions (FAQs)

Q: For large-scale (kg) production, which synthetic route is generally preferred?

A: For industrial scale, cost, safety, and robustness are paramount.

-

SNAr is often the most attractive option if a suitable activated starting material (like 4-fluorobenzonitrile) is available and inexpensive. The reaction is typically catalyst-free, which simplifies purification and significantly lowers cost.[2]

-

Ullmann Condensation is a strong second choice, especially with modern, inexpensive ligands like N,N-dimethylglycine. Copper is significantly cheaper than palladium, making it economically favorable.[13]

-

Buchwald-Hartwig is exceptionally versatile but is often the most expensive route due to the cost of palladium and specialized phosphine ligands. It is typically reserved for high-value products or when other methods fail.

Q: What is the mechanistic role of the base in these reactions?

A: The base plays a critical role in all three pathways, but its primary function is to deprotonate the phenol to generate the more nucleophilic phenoxide anion.

-

In SNAr and Ullmann reactions, this is its main purpose. The choice of base (e.g., K₂CO₃ vs. NaOH) primarily affects the reaction rate through its strength and solubility.

-

In the Buchwald-Hartwig cycle, the base has a second role: it facilitates the formation of the key Pd(II)-amido (or in this case, Pd(II)-alkoxide) intermediate from the initially formed Pd(II)-halide complex. The choice of base can influence the rate of this step and overall catalyst turnover.

Caption: Simplified catalytic cycle for Buchwald-Hartwig C-O coupling.

Q: How do I choose the best solvent for my reaction?

A: The solvent choice depends heavily on the reaction mechanism.

-

SNAr: Requires polar aprotic solvents (DMSO, DMF, NMP) to stabilize the charged intermediate and promote a high reaction rate.[6]

-

Ullmann: Also benefits from polar aprotic solvents (DMF, NMP) due to their high boiling points and ability to dissolve the reactants and catalyst complexes.[18]

-

Buchwald-Hartwig: Aprotic solvents of medium polarity are common. Toluene and dioxane are frequently used because they are poor ligands for palladium, preventing catalyst inhibition.[4][19] Ethereal solvents like THF are also used.[4]

Q: What analytical techniques are best for monitoring reaction progress?

A:

-

Thin Layer Chromatography (TLC): The fastest and most convenient method for qualitative monitoring. It allows you to quickly visualize the consumption of starting materials and the formation of the product.

-

Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These are quantitative methods. They are ideal for accurately determining the conversion rate and identifying the formation of side products. An internal standard can be used for precise quantification.[11]

Section 4: Optimized Experimental Protocol (Buchwald-Hartwig Method)

This protocol is provided as an example of a robust, lab-scale synthesis leveraging modern catalytic methods.

Reaction: 4-Chloro-3-fluorophenol + 4-Bromobenzonitrile → 4-(4-Chloro-3-fluorophenoxy)benzonitrile

| Reagent | MW | Equivalents | Amount (for 10 mmol scale) |

| 4-Chloro-3-fluorophenol | 146.55 | 1.2 | 1.76 g (12 mmol) |

| 4-Bromobenzonitrile | 182.02 | 1.0 | 1.82 g (10 mmol) |

| Pd₂(dba)₃ | 915.72 | 0.01 (1 mol % Pd) | 92 mg (0.1 mmol) |

| t-BuXPhos | 424.58 | 0.022 (2.2 mol %) | 93 mg (0.22 mmol) |

| Potassium Phosphate (K₃PO₄) | 212.27 | 2.0 | 4.25 g (20 mmol) |

| Toluene (anhydrous) | - | - | 50 mL |

Step-by-Step Procedure:

-

Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromobenzonitrile (1.82 g), 4-chloro-3-fluorophenol (1.76 g), and finely ground potassium phosphate (4.25 g).

-

Catalyst Addition: In a glovebox or under a positive pressure of argon, add the palladium precursor Pd₂(dba)₃ (92 mg) and the ligand t-BuXPhos (93 mg).

-

Solvent Addition: Add anhydrous toluene (50 mL) via cannula or syringe.

-

Inerting: Seal the flask and purge with argon for 10-15 minutes while stirring.

-

Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or GC every 2-4 hours until the 4-bromobenzonitrile is consumed (typically 12-24 hours).

-

Workup:

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate (100 mL).

-

Filter the mixture through a pad of Celite® to remove the base and catalyst residues, washing the pad with additional ethyl acetate.

-

Transfer the filtrate to a separatory funnel and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-